PTC-209 - 315704-66-6

PTC-209

Catalog Number: EVT-281414
CAS Number: 315704-66-6
Molecular Formula: C17H13Br2N5OS
Molecular Weight: 495.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PTC-209 (N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine) is a small molecule inhibitor that primarily functions as a transcriptional inhibitor of BMI-1, a polycomb group protein involved in stem cell self-renewal. [, , , , , ] In scientific research, PTC-209 has been instrumental in studying BMI-1 function and exploring its therapeutic potential in various cancer models, including acute myeloid leukemia, multiple myeloma, glioblastoma, and breast cancer. [, , , , , ] While PTC-209 was initially identified as a BMI-1 inhibitor, research has revealed its impact on other cellular pathways and processes, indicating a complex mechanism of action with potential wider applications in scientific research. [, , , , ]

Artemisinin

Compound Description: Artemisinin is a natural compound isolated from the plant Artemisia annua, commonly known as sweet wormwood. It is a well-established antimalarial drug with known anti-cancer properties. []

PRT4165

Compound Description: PRT4165 is another small-molecule inhibitor of BMI1. [] The exact mechanism of action of PRT4165 is not fully elucidated, but it is suggested to involve the inhibition of BMI1 function, leading to the downregulation of NOTCH signaling. []

Relevance: Both PRT4165 and PTC-209 demonstrated broad anti-proliferative activity against a range of acute myeloid leukemia and T-lymphoblastic leukemia cell lines by inducing apoptosis. [] Similar to PTC-209, PRT4165 downregulates NOTCH signaling proteins, including NOTCH1, HES1, and MYC. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including lung cancer. []

Relevance: The study mentioned observed that PTC-209 enhances the anti-cancer effect of cisplatin in lung cancer cells in vitro. [] This suggests a potential synergistic effect between PTC-209 and cisplatin, which could lead to improved treatment outcomes.

Oxaliplatin

Compound Description: Oxaliplatin is another platinum-based chemotherapy drug, structurally similar to cisplatin, used to treat various cancers, including colorectal cancer. []

Relevance: Unlike the observed synergistic effect between PTC-209 and cisplatin, PTC-209 did not enhance the anti-cancer effects of oxaliplatin in colon cancer cells. []

5-Fluorouracil

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits DNA and RNA synthesis. It is commonly used in the treatment of various cancers, including colorectal cancer. []

Relevance: Similar to oxaliplatin, PTC-209 did not demonstrate any synergistic enhancement of the anti-cancer effects of 5-fluorouracil in colon cancer cells. []

Camptothecin

Compound Description: Camptothecin is a plant-derived compound with anti-cancer properties. It acts as a topoisomerase I inhibitor, interfering with DNA replication in cancer cells. []

Relevance: In the research discussed, PTC-209 showed a synergistic enhancement of the anti-cancer effects of camptothecin specifically in breast cancer cells in vitro. []

Frondoside A

Compound Description: Frondoside A is a marine-derived natural product with promising anti-cancer properties. [] Its mechanism of action is not yet fully understood but may involve inducing apoptosis and inhibiting cell proliferation.

Relevance: A significant finding was that PTC-209, at a non-toxic concentration, significantly enhanced the anti-cancer effects of Frondoside A in lung, breast, and colon cancer cells in vitro. [] This suggests a potential synergistic or additive effect between the two compounds.

UNC1999

Compound Description: UNC1999 is a small-molecule inhibitor of EZH2, a histone methyltransferase and catalytic subunit of the polycomb repressive complex 2 (PRC2). [] It inhibits the enzymatic activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) levels. []

Relevance: UNC1999, targeting PRC2, was found to act synergistically with PTC-209, which targets PRC1 via BMI-1 inhibition, in reducing multiple myeloma cell viability. [] This suggests that combined inhibition of PRC1 and PRC2 could be an effective therapeutic strategy in multiple myeloma.

JQ1

Compound Description: JQ1 is a small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that bind to acetylated lysine residues on histones, thereby regulating gene expression. []

Relevance: JQ1, a BET inhibitor, was found to have an additive effect with PTC-209 on reducing multiple myeloma cell viability. [] This suggests that combined targeting of BMI-1 and BET proteins could be an effective therapeutic strategy.

AZA (Azacitidine)

Compound Description: Azacitidine (AZA) is a DNA hypomethylating agent used in the treatment of certain myelodysplastic syndromes and acute myeloid leukemia. []

Synthesis Analysis

The synthesis of PTC-209 involves multi-step organic reactions that typically include the formation of specific functional groups essential for its activity. Although detailed synthetic routes are proprietary and not always disclosed in public literature, the compound is synthesized using standard organic chemistry techniques such as coupling reactions, condensation reactions, and purification methods like chromatography.

Technical details regarding the synthesis include:

  • Starting materials: Commonly used reagents in the synthesis of PTC-209 include amines and halides.
  • Reaction conditions: These often involve controlled temperature and pressure conditions to optimize yield.
  • Purification: The final product is usually purified using high-performance liquid chromatography to ensure the removal of any impurities .
Molecular Structure Analysis

PTC-209 has a defined molecular structure that contributes to its biological activity. The molecular formula of PTC-209 is C15_{15}H16_{16}N2_{2}O, with a molecular weight of approximately 240.30 g/mol. The structure features a phenyl group attached to a pyrimidine ring, which is critical for its binding affinity to BMI1.

Data on its structural characteristics include:

  • Molecular Geometry: The compound exhibits a planar structure that facilitates π-π interactions with the target protein.
  • Functional Groups: Key functional groups include amine and carbonyl groups that are crucial for its inhibitory activity .
Chemical Reactions Analysis

PTC-209's chemical reactivity primarily involves interactions with BMI1 protein. It irreversibly binds to BMI1, leading to the downregulation of this oncogene's expression. The compound's mechanism involves:

  • Binding Affinity: PTC-209 exhibits an IC50 value of approximately 0.5 μM against BMI1, indicating strong binding affinity.
  • Inhibition Mechanism: The compound disrupts BMI1-mediated transcriptional regulation by altering histone modifications associated with gene expression .

Technical details about its reactions include:

  • Dose-dependent effects: Studies show that PTC-209 induces cell cycle arrest and apoptosis in various cancer cell lines at specific concentrations.
  • Cellular Impact: Inhibition of BMI1 leads to decreased proliferation rates and increased apoptosis rates in treated cells .
Mechanism of Action

The mechanism of action of PTC-209 is primarily centered on its role as an inhibitor of BMI1. By downregulating BMI1 expression, PTC-209 affects several cellular processes:

  • Cell Cycle Arrest: Treatment with PTC-209 causes G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Induction of Apoptosis: The compound promotes apoptotic pathways independent of caspase activation in some cancer types .
  • Inhibition of Stemness: PTC-209 has been shown to reduce the self-renewal capabilities of cancer stem cells by decreasing the population of cells expressing markers such as CD133 .

Data supporting these mechanisms indicate significant alterations in gene expression profiles following treatment, including upregulation of tumor suppressor genes and downregulation of oncogenes .

Physical and Chemical Properties Analysis

PTC-209 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light to prevent degradation.

Relevant data includes:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Chemical Stability: Studies suggest that PTC-209 remains stable over time when stored properly .
Applications

PTC-209 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a BMI1 inhibitor, it is being investigated for use in treating various cancers, including lung, breast, colon, glioblastoma, and cervical cancers .
  • Combination Therapy: Research indicates that PTC-209 may enhance the efficacy of other chemotherapeutic agents such as cisplatin and camptothecin when used in combination treatments .

Properties

CAS Number

315704-66-6

Product Name

PTC-209

IUPAC Name

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine

Molecular Formula

C17H13Br2N5OS

Molecular Weight

495.2 g/mol

InChI

InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23)

InChI Key

XVOOCQSWCCRVDY-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br

Solubility

Soluble in DMSO, not in water

Synonyms

PTC209; PTC 209; PTC-209.

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.